molecular formula C9H4Br2O3 B8797507 6,8-Dibromo-4-hydroxycoumarin CAS No. 288399-84-8

6,8-Dibromo-4-hydroxycoumarin

Cat. No. B8797507
M. Wt: 319.93 g/mol
InChI Key: ZBFSIIJUFKSXPB-UHFFFAOYSA-N
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Patent
US07538233B2

Procedure details

A solution is prepared of diethylcarbonate (62.5 mmol, 7.6 mL) in 150 mL of toluene to which is added NaH (37.5 mmol, 1.5 g of 60% dispersion in mineral oil) in portions. To this solution is added, dropwise, 3′,5′-dibromo-2′-hydroxyacetophenone (12.5 mmol, 3.67 g) in 50 mL of toluene. The reaction is heated to 105° C. overnight, cooled to ambient temperature, 100 mL of 1N NaOH, is added and the reaction is stirred vigorously for 5 hrs at ambient temperature. The layers are separated and the aqueous layer is washed with EtOAc 2×. The combined organic layers are washed with H2O 1×. The combined aqueous layers are acidified to pH 2 with conc HCl to form a precipitate that is filtered and is washed with H2O. The solid material is dissolved in ACN/H2O and speed vacced to dryness to afford the title compound as a light tan solid (0.737 g, 18%). 1H NMR (DMSO-d6, 300 MHz) δ 12.98 (1H, br s), 8.18 (1H, d, J=2.25 Hz), 7.90 (1H, d, J=2.25 Hz), 5.64 (1H, s); MS (ESI, Pos.) calcd for C9H4Br2O3 m/z [M+H]=318.9, found 318.9.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
3.67 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
18%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3]C(=O)OCC)C.[H-].[Na+].[Br:11][C:12]1[C:13]([OH:22])=[C:14]([C:19](=[O:21])[CH3:20])[CH:15]=[C:16]([Br:18])[CH:17]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[Br:18][C:16]1[CH:17]=[C:12]([Br:11])[C:13]2[O:22][C:1](=[O:3])[CH:20]=[C:19]([OH:21])[C:14]=2[CH:15]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C)OC(OCC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.67 g
Type
reactant
Smiles
BrC=1C(=C(C=C(C1)Br)C(C)=O)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred vigorously for 5 hrs at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution is added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the aqueous layer is washed with EtOAc 2×
WASH
Type
WASH
Details
The combined organic layers are washed with H2O 1×
CUSTOM
Type
CUSTOM
Details
to form a precipitate that
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
is washed with H2O
DISSOLUTION
Type
DISSOLUTION
Details
The solid material is dissolved in ACN/H2O

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C2=C(C(=CC(O2)=O)O)C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.737 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.